1-(4-(4-Methoxyphenoxy)phenyl)thiourea
Description
Properties
CAS No. |
1159981-22-2 |
|---|---|
Molecular Formula |
C14H14N2O2S |
Molecular Weight |
274.34 g/mol |
IUPAC Name |
[4-(4-methoxyphenoxy)phenyl]thiourea |
InChI |
InChI=1S/C14H14N2O2S/c1-17-11-6-8-13(9-7-11)18-12-4-2-10(3-5-12)16-14(15)19/h2-9H,1H3,(H3,15,16,19) |
InChI Key |
ITSNIALCXHFPPX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
Key Insights :
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) improve solubility and H-bonding, whereas bromo or trifluoromethyl groups (electron-withdrawing) enhance stability and lipophilicity .
- Selenium vs. Sulfur : Selenium-containing derivatives (DS036, DS038) exhibit superior corrosion inhibition due to Se’s higher polarizability and adsorption capacity on metal surfaces .
Comparison with Target Compound :
- The methoxyphenoxy group may confer moderate tyrosinase inhibition (similar to trimethoxyphenyl derivatives ), but lower corrosion inhibition than selenium analogs .
- Antimicrobial activity is likely lower than cyano-thiophene or trifluoromethyl derivatives due to the absence of electronegative substituents .
Physicochemical Properties
| Property | 1-(4-(4-Methoxyphenoxy)phenyl)thiourea (Predicted) | 1-(4-Fluorophenyl)-3-(4-(hexyloxy)phenyl)thiourea | 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea |
|---|---|---|---|
| Solubility | Moderate in DMSO, ethanol | Low in water; high in chloroform | High in DMSO due to polar groups |
| LogP | ~3.5 (moderate lipophilicity) | ~5.2 (highly lipophilic) | ~2.8 (polar substituents) |
| Thermal Stability | Stable up to 200°C | Stable up to 180°C | Decomposes above 150°C |
Basis for Predictions :
- Methoxyphenoxy groups balance polarity and lipophilicity, whereas long alkyl chains (hexyloxy) increase LogP .
- Hydroxyphenyl and trimethoxyphenyl groups reduce thermal stability due to H-bonding networks .
Preparation Methods
Method A: Direct Reaction of Aromatic Amines with Ammonium Thiocyanate
This method is widely adopted due to its simplicity and high efficiency.
| Step | Description | Conditions | Reagents & Solvents | Reference |
|---|---|---|---|---|
| 1 | Dissolve 4-methoxyphenol derivative (e.g., 4-(4-methoxyphenoxy)aniline) in a suitable solvent such as ethanol or acetone. | Reflux | 4-(4-Methoxyphenoxy)aniline, ethanol/acetone | |
| 2 | Add ammonium thiocyanate (NH4SCN) to the solution gradually with stirring. | Reflux for 30-45 min | NH4SCN | |
| 3 | Allow the mixture to cool, precipitate the product by filtration. | Ice bath cooling | N/A | |
| 4 | Wash and recrystallize the product from ethanol or methanol to purify. | Recrystallization | Ethanol/methanol |
Outcome: The product, 1-(4-(4-Methoxyphenoxy)phenyl)thiourea , is obtained as white crystalline solids with high purity.
Method B: Multi-step Synthesis via Phenyl Derivatives
This approach involves initial synthesis of substituted phenyl thioureas followed by coupling with the methoxyphenoxy phenyl group.
Outcome: This multi-step process allows for tailored substitution patterns and improved structural control.
Notes on Reaction Conditions and Optimization
- Solvent Choice: Ethanol, acetone, or methanol are preferred due to their ability to dissolve aromatic amines and facilitate nucleophilic substitution.
- Temperature Control: Reflux conditions (80-100°C) are optimal for ensuring complete reaction without decomposition.
- Reaction Time: Typically 30-45 minutes, but can be extended based on reactant reactivity.
- Recrystallization: Critical for obtaining high-purity product; solvents like ethanol or methanol are effective.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Solvent | Reaction Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| A | 4-(4-Methoxyphenoxy)aniline | NH4SCN | Ethanol/acetone | Reflux 30-45 min | 70-85 | Simple, efficient |
| B | Phenyl thiourea derivatives | Electrophilic substituents | Ethanol, methanol | Reflux/stirring | 60-75 | Suitable for substitution patterns |
Research Findings and Structural Considerations
Research indicates that the synthesis efficiency depends heavily on the purity of starting materials and reaction conditions. Structural investigations via X-ray diffraction and spectral analysis (IR, UV, NMR) confirm the formation of the desired thiourea derivative with characteristic functional groups. The presence of methoxy and phenoxy groups influences the reactivity and biological activity of the compound, making optimized synthesis critical for subsequent applications.
Q & A
Q. What are the established synthetic routes for 1-(4-(4-Methoxyphenoxy)phenyl)thiourea, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves coupling 4-(4-methoxyphenoxy)aniline with thiophosgene or isothiocyanate derivatives under inert conditions. For example, Sriram et al. (2006) synthesized analogous thiourea derivatives by reacting substituted anilines with isothiocyanates in acetone under reflux, followed by acid precipitation . Purity optimization includes recrystallization from methanol or ethanol and characterization via HPLC. Confirmation of structure requires NMR (e.g., H and C) and IR spectroscopy to identify thiourea-specific bands (N–H stretching at ~3200 cm, C=S at ~1250 cm) .
Q. How can researchers validate the biological activity of this compound in preliminary assays?
- Methodological Answer : Initial screening for antimicrobial or antitubercular activity follows protocols like those in Bioorganic and Medicinal Chemistry Letters (Sriram et al., 2006). For antitubercular assays, use the Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv, with rifampicin as a positive control. Cytotoxicity can be assessed via MTT assays on mammalian cell lines (e.g., Vero cells) to determine selectivity indices .
Q. What analytical techniques are critical for characterizing this thiourea derivative?
- Methodological Answer : Essential techniques include:
- NMR Spectroscopy : To confirm substitution patterns and hydrogen bonding (e.g., downfield shifts for N–H protons in DMSO-d) .
- X-ray Crystallography : For resolving molecular conformation and intermolecular interactions (e.g., hydrogen-bonded 2D sheets observed in fluorinated thiourea analogs) .
- Elemental Analysis : To verify stoichiometry (e.g., C, H, N, S percentages within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. halogen substituents) influence bioactivity?
- Methodological Answer : Comparative SAR studies require synthesizing analogs with varying substituents (e.g., replacing methoxy with Cl, F, or CF) and testing them in parallel assays. For instance, Saeed et al. (2010) demonstrated that electron-withdrawing groups (e.g., CF) enhance antimicrobial activity by increasing electrophilicity at the thiourea sulfur. Computational tools like DFT can model electronic effects and predict binding affinities .
Q. What strategies resolve contradictions in biological data across studies (e.g., varying IC values)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent, cell line, or bacterial strain differences). To address this:
- Standardize protocols using CLSI guidelines.
- Validate results with orthogonal assays (e.g., fluorescence-based enzymatic inhibition vs. cell viability).
- Perform dose-response curves in triplicate to ensure reproducibility .
Q. How can crystallographic data inform the design of derivatives with improved stability?
- Methodological Answer : X-ray structures reveal key intermolecular interactions (e.g., N–H···S/F hydrogen bonds) that stabilize the crystal lattice. For example, fluorinated thioureas exhibit enhanced stability due to strong N–H···F interactions . SHELXL refinement (Sheldrick, 2008) can model disorder or twinning, guiding the design of derivatives with optimized packing and solubility .
Q. What role does this compound play in enzyme inhibition mechanisms, particularly for targets like EGFR or HIV-1 protease?
- Methodological Answer : Molecular docking (e.g., AutoDock 4.2) can predict binding modes to active sites. For EGFR inhibition, thiourea derivatives may form hydrogen bonds with key residues (e.g., Met793 or Thr854). Experimental validation involves kinetic assays (e.g., measuring values) and mutagenesis studies to confirm binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
